molecular formula C11H13ClFNO B1416765 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide CAS No. 941226-37-5

2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide

Cat. No. B1416765
M. Wt: 229.68 g/mol
InChI Key: CGHDTEQFSRLNFA-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 . It is used for proteomics research .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized through nucleophilic substitution reactions . More detailed synthesis methods would likely be found in the primary literature.


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide” consists of a chloroacetamide group attached to a 4-fluorophenyl group . The exact 3D conformation would depend on the specific environmental conditions and can be determined using techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.68 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Herbicide Detection and Analysis

  • Detection of Herbicides in Natural Water : Compounds structurally similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, like Dimethenamid and Flufenacet, have been isolated and detected in natural water using various chromatography techniques. This research highlights the importance of monitoring water sources for contamination by agricultural chemicals (Zimmerman, Schneider, & Thurman, 2002).

Radiochemical Synthesis

  • Radiosynthesis of Herbicides and Safeners : Studies have demonstrated the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are compounds structurally related to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide. This process involves reductive dehalogenation and is significant for understanding the metabolism and mode of action of these compounds (Latli & Casida, 1995).

Comparative Metabolism Studies

  • Metabolism of Chloroacetamide Herbicides in Liver Microsomes : There have been comparative studies on the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, in human and rat liver microsomes. These studies are crucial for understanding the bioactivation pathways that may contribute to the carcinogenicity of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Agricultural Applications

  • Soil Interaction and Herbicide Efficacy : Research has been conducted on the adsorption, mobility, and efficacy of herbicides, including compounds structurally similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, in soil. These studies focus on how soil properties influence the behavior and effectiveness of these herbicides (Peter & Weber, 1985).

Synthesis of Novel Compounds with Anti-inflammatory Activity

  • Novel Synthesis for Anti-inflammatory Activity : Researchers have synthesized and evaluated derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity, highlighting the pharmaceutical applications of compounds structurally related to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (Sunder & Maleraju, 2013).

Future Directions

The compound is used for proteomics research , suggesting it may have applications in the study of proteins and their functions. Future research could explore these potential applications further.

properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-8(14(2)11(15)7-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHDTEQFSRLNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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